molecular formula C12H15IO3 B8159444 tert-Butyl 2-iodo-5-methoxybenzoate

tert-Butyl 2-iodo-5-methoxybenzoate

Cat. No.: B8159444
M. Wt: 334.15 g/mol
InChI Key: IELYSMIYTMZVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-iodo-5-methoxybenzoate: is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the fifth position is substituted with a methoxy group. The carboxylic acid group is esterified with a tert-butyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-iodo-5-methoxybenzoate typically involves the iodination of a methoxybenzoate precursor followed by esterification. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-iodo-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Alcohols or hydrocarbons.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

tert-Butyl 2-iodo-5-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-iodo-5-methoxybenzoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The iodine atom and methoxy group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-iodo-5-methoxybenzoate is unique due to the combination of the tert-butyl ester, iodine, and methoxy substituents. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and medicinal research. The presence of the iodine atom makes it a versatile intermediate for further functionalization, while the methoxy group influences its electronic properties and reactivity .

Properties

IUPAC Name

tert-butyl 2-iodo-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELYSMIYTMZVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.